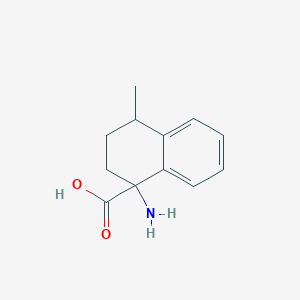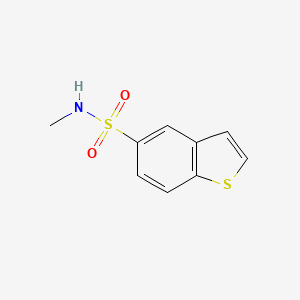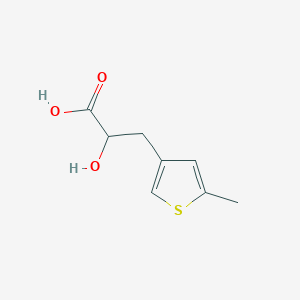
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of an amino group and a carboxylic acid group on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but different substitution pattern.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the amino and carboxylic acid groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): Basic structure without functional groups.
Uniqueness: 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-7-12(13,11(14)15)10-5-3-2-4-9(8)10/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
Clave InChI |
PWLGGVXIERHNOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=CC=CC=C12)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)


![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)


![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)

